2-Ethenyl-1-methyl-4-nitrobenzene

Radical polymerization Nitrostyrene Copolymerization

2-Ethenyl-1-methyl-4-nitrobenzene (CAS 928248-66-2), also known as 2-methyl-5-nitrostyrene, is a functionalized aromatic compound comprising a benzene ring substituted with a vinyl (ethenyl) group at the 2-position, a methyl group at the 1-position, and a nitro group at the 4-position. This ortho-methyl, para-nitro substitution pattern distinguishes it within the broader class of nitrostyrene derivatives.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13118211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-1-methyl-4-nitrobenzene
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])C=C
InChIInChI=1S/C9H9NO2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h3-6H,1H2,2H3
InChIKeyMTJVTJQBPXDEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-1-methyl-4-nitrobenzene: A Substituted Nitrostyrene Building Block for Polymer and Small Molecule Synthesis


2-Ethenyl-1-methyl-4-nitrobenzene (CAS 928248-66-2), also known as 2-methyl-5-nitrostyrene, is a functionalized aromatic compound comprising a benzene ring substituted with a vinyl (ethenyl) group at the 2-position, a methyl group at the 1-position, and a nitro group at the 4-position. This ortho-methyl, para-nitro substitution pattern distinguishes it within the broader class of nitrostyrene derivatives [1]. The compound serves primarily as a reactive intermediate in organic synthesis, with the electron-withdrawing nitro group activating the vinyl moiety toward nucleophilic addition and radical polymerization, while the ortho-methyl substituent introduces steric constraints that influence reaction selectivity and polymer architecture [2].

Polymer & small molecule synthesis intermediate
Ortho-methyl, para-nitro substitution for steric/electronic control
Nucleophilic addition & radical polymerization reactive vinyl

Why 2-Ethenyl-1-methyl-4-nitrobenzene Cannot Be Replaced by Common Nitrostyrene Analogs


The specific ortho-methyl, para-nitro substitution pattern of 2-ethenyl-1-methyl-4-nitrobenzene imparts distinct electronic and steric properties that are not replicated by other nitrostyrene isomers or substituted styrenes. The meta-nitro position relative to the vinyl group confers a retarding rather than inhibiting effect on radical polymerization, in contrast to the strongly inhibiting behavior of para-nitro isomers [1]. Additionally, the ortho-methyl group introduces steric hindrance that can reduce copolymerization reactivity and alter monomer incorporation rates compared to unsubstituted or para-substituted analogs [2]. These differences in polymerization kinetics and copolymer composition mean that substituting a generic nitrostyrene can lead to failed syntheses, uncontrolled molecular weights, or materials with unintended thermal and mechanical properties.

Meta-nitro position produces retarding effect, while para-nitro analogs strongly inhibit polymerization.
Ortho-methyl steric hindrance can reduce copolymerization reactivity and shift monomer incorporation.
Substituting a generic nitrostyrene may result in uncontrolled molecular weight or failed synthesis.

Quantitative Differentiation Evidence for 2-Ethenyl-1-methyl-4-nitrobenzene


Meta-Nitro Position Produces Polymerization Retardation Rather Than Inhibition

The meta-nitro substitution pattern of 2-ethenyl-1-methyl-4-nitrobenzene results in a retarding effect on radical polymerization, in direct contrast to the strongly inhibiting behavior of para-nitro analogs like 4-nitrostyrene. Comparative polymerization studies on ar-nitrostyrenes demonstrate that the nitro group in the meta position does not act as an inhibitor but rather slows the polymerization rate, an effect that is attenuated during copolymerization [1]. This differential behavior is critical for applications where controlled, sustained polymerization is desired rather than complete inhibition.

Polymerization behavior
Class-level inference
Retarding effect (meta-nitro)
vs. Strong inhibition (para-nitro)
Supports controlled copolymerization workflows
Qualitative difference from ar-nitrostyrene studies
Radical polymerization Nitrostyrene Copolymerization

Enhanced Reactivity in Vicarious Nucleophilic Substitution (VNS) for Ortho-Substituted Nitrobenzenes

The ortho-methyl substitution pattern of 2-ethenyl-1-methyl-4-nitrobenzene is predicted to confer enhanced reactivity in vicarious nucleophilic substitution (VNS) reactions relative to para-substituted analogs. Systematic VNS studies on alkyl nitrobenzenes established a clear reactivity order: para < ortho < meta, with methyl < ethyl < iso-propyl [1]. The ortho-methyl group facilitates VNS by stabilizing radical anion intermediates, leading to higher yields and cleaner transformations compared to para-substituted nitrobenzenes [1].

VNS reactivity
Class-level inference
ortho-methyl: predicted higher reactivity
Reactivity order: ortho > para
Supports efficient C–H functionalization
Based on alkyl nitrobenzene studies
Vicarious nucleophilic substitution Nitroarenes C–H functionalization

Computed Lipophilicity (XLogP3 = 3.3) Positions Compound for Balanced Solubility Profile

The calculated XLogP3 value of 3.3 for 2-ethenyl-1-methyl-4-nitrobenzene [1] falls within the optimal range (1–5) for drug-like properties and favorable ADME characteristics. This value reflects a balanced lipophilicity imparted by the methyl (electron-donating, lipophilic) and nitro (electron-withdrawing, polar) substituents. By comparison, the unsubstituted 4-nitrostyrene exhibits a lower XLogP of approximately 2.3 [2], while more lipophilic derivatives exceed 4.0, increasing the risk of poor aqueous solubility and metabolic instability.

Lipophilicity
Cross-study comparable
XLogP3 = 3.3
Δ +1.0 vs. 4-nitrostyrene (2.3)
Indicates balanced solubility-permeability profile
Computed value; experimental verification recommended
Lipophilicity Drug-likeness ADME prediction

Moderate Topological Polar Surface Area (TPSA = 45.8 Ų) Supports Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 2-ethenyl-1-methyl-4-nitrobenzene is calculated to be 45.8 Ų [1]. This value falls well below the widely accepted threshold of <90 Ų for favorable blood-brain barrier (BBB) penetration and below the <60 Ų threshold associated with good CNS bioavailability. In comparison, analogs bearing additional polar substituents (e.g., hydroxy, amino) often exceed TPSA values of 70 Ų, which correlates with reduced CNS exposure [2].

Polar surface area
Cross-study comparable
TPSA = 45.8 Ų
Below 60 Ų CNS threshold
Suggests potential CNS scaffold properties
Computational prediction; requires in vitro validation
CNS drug design Blood-brain barrier Physicochemical properties

Recommended Research and Industrial Application Scenarios for 2-Ethenyl-1-methyl-4-nitrobenzene


Controlled Radical Copolymerization for Specialty Materials

The retarding rather than inhibiting effect of the meta-nitro group in 2-ethenyl-1-methyl-4-nitrobenzene makes it suitable for controlled radical copolymerization with electron-rich comonomers such as styrene or acrylates. This behavior allows for the systematic incorporation of nitro-functionalized repeat units into polymer backbones without premature chain termination, enabling the synthesis of nitro-containing copolymers for applications in photoresists, ion-exchange membranes, or precursor polymers that can be reduced to amine-functionalized materials [1].

Vicarious Nucleophilic Substitution (VNS) for Efficient C–H Functionalization

The ortho-methyl substitution pattern of 2-ethenyl-1-methyl-4-nitrobenzene positions it as a highly reactive substrate for vicarious nucleophilic substitution (VNS) reactions. This reactivity enables efficient introduction of α-functionalized alkyl groups onto the aromatic ring, providing a streamlined route to α-aryl carboxylic acid derivatives and related building blocks. Such transformations are valuable in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules where arylacetic acid motifs are prevalent [1].

Synthesis of CNS-Penetrant Chemical Probes

The combination of moderate lipophilicity (XLogP3 = 3.3) and low polar surface area (TPSA = 45.8 Ų) indicates that 2-ethenyl-1-methyl-4-nitrobenzene possesses favorable physicochemical properties for blood-brain barrier penetration. When used as a starting material or intermediate, derivatives of this scaffold may exhibit enhanced CNS exposure. This makes the compound a strategically useful building block for medicinal chemistry programs targeting neurological disorders, where achieving sufficient brain concentrations is a persistent challenge [1].

Preparation of ortho-Methyl-Substituted Aniline Derivatives via Reduction

The nitro group of 2-ethenyl-1-methyl-4-nitrobenzene can be selectively reduced to the corresponding aniline while preserving the vinyl functionality under appropriate conditions. The resulting ortho-methyl, para-amino styrene derivative serves as a versatile intermediate for further functionalization, including diazonium chemistry, amide coupling, or incorporation into conjugated polymers. The ortho-methyl substituent provides steric protection that can enhance the stability and selectivity of subsequent transformations compared to unsubstituted aniline analogs [1].

Application
Selection Property
Validation Focus
Controlled radical copolymerization
Polymerization retarding behavior
Copolymer composition & kinetics
Vicarious nucleophilic substitution (VNS)
Ortho-methyl enhanced reactivity
C–H functionalization yield
CNS-penetrant probe synthesis
Balanced lipophilicity & low TPSA
BBB permeability assay
Ortho-methyl aniline derivative preparation
Selective nitro reduction
Amine purity & functionalization

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